molecular formula C13H12N2O2 B1290453 3-(4-Aminophenoxy)benzamide CAS No. 284462-85-7

3-(4-Aminophenoxy)benzamide

Cat. No. B1290453
M. Wt: 228.25 g/mol
InChI Key: MCPVWRXXEKBUQF-UHFFFAOYSA-N
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Description

The compound 3-(4-Aminophenoxy)benzamide is a chemical intermediate that can be utilized in the synthesis of various polymeric materials. The related compounds, such as 1,3-bis(4-aminophenoxy)benzene and 1,4-bis(4-aminophenoxy)benzene, have been synthesized and used as monomers to produce high-performance polymers like polyamides and polyimides, which exhibit excellent thermal stability and mechanical properties .

Synthesis Analysis

The synthesis of related aromatic compounds involves condensation reactions followed by reduction processes. For instance, 1,3-bis(4-nitrophenoxy)benzene is synthesized through a condensation reaction between resorcinol and p-chloronitrobenzene, which is then reduced to 1,3-bis(4-aminophenoxy)benzene using a Pd/C-hydrazine hydrate reduction system . Similarly, 1,4-bis(4-nitrophenoxy)benzene is synthesized through a condensation reaction between hydroquinone and para-chloronitrobenzene, followed by reduction to 1,4-bis(4-aminophenoxy)benzene . These methods could be adapted for the synthesis of 3-(4-Aminophenoxy)benzamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds, such as 1,3-bis(4-aminophenoxy)benzene and 1,4-bis(4-aminophenoxy)benzene, is characterized by the presence of amine groups attached to a benzene ring through an ether linkage (phenoxy). These structures are confirmed using spectroscopic methods such as IR, 1H NMR, and 13C NMR . The presence of amine groups allows for further reactions to form polyamides and polyimides with high thermal stability and mechanical strength.

Chemical Reactions Analysis

The aminophenoxy compounds participate in polycondensation reactions to form polymers. For example, 1,3-bis(4-aminophenoxy)benzene can react with trimellitic anhydride to form polyamide-imides . These reactions typically involve the formation of amide and imide linkages, which contribute to the high thermal stability of the resulting polymers. The chemical reactivity of 3-(4-Aminophenoxy)benzamide would likely be similar, allowing it to form polymeric structures through reactions with appropriate diacids or anhydrides.

Physical and Chemical Properties Analysis

The physical and chemical properties of polymers derived from aminophenoxy compounds are notable for their solubility in common organic solvents, high thermal stability, and ability to form transparent and tough films . The inherent viscosity of these polymers varies depending on their molecular weight and structure, with values reported in the range of 0.17 to 1.70 dL/g . The thermal stability is evidenced by high glass-transition temperatures and minimal weight loss at elevated temperatures, making these materials suitable for high-performance applications . The properties of 3-(4-Aminophenoxy)benzamide-derived polymers would be expected to follow similar trends, with specific characteristics depending on the exact molecular structure of the polymers formed.

Scientific Research Applications

  • Chemical Synthesis

    • Application : “3-(4-Aminophenoxy)benzamide” is a chemical compound used in the synthesis of various other compounds .
    • Methods : The compound is typically stored at room temperature and is available in powder form . The specific methods of application or experimental procedures would depend on the particular synthesis being performed.
  • Antioxidant and Antibacterial Activities

    • Application : Benzamide compounds, which include “3-(4-Aminophenoxy)benzamide”, have been studied for their antioxidant and antibacterial activities .
    • Methods : The compounds were synthesized and their antioxidant activity was determined by total antioxidant, free radical scavenging, and metal chelating activity . They were also tested for their in vitro growth inhibitory activity against different bacteria .
    • Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity .
  • Polyimides Synthesis

    • Application : “3-(4-Aminophenoxy)benzamide” can be used in the synthesis of new polyimides .
    • Methods : A novel benzonorbornane-based dietheramine monomer was prepared in two steps from aromatic nucleophilic chloro-displacement reaction of p-chloronitrobenzene with the potassium phenolate of 3,6-dihydroxybenzonorbornane, followed by hydrazine catalytic reduction of the intermediate dinitro compound .
    • Results : The specific results or outcomes of this synthesis were not provided in the source .
  • Pharmaceutical Industry

    • Application : Benzamides, including “3-(4-Aminophenoxy)benzamide”, are used in the pharmaceutical industry for various purposes .
    • Methods : These compounds are used in the synthesis of various drugs . The specific methods of application or experimental procedures would depend on the particular drug being synthesized.
    • Results : The outcomes would vary based on the specific drugs and reactions involved .
  • Rubber and Plastic Industry

    • Application : Amide compounds, including “3-(4-Aminophenoxy)benzamide”, are used in the rubber and plastic industry .
    • Methods : These compounds are used as additives to improve the properties of rubber and plastic products .
    • Results : The specific results would depend on the particular product and the properties that are being improved .
  • Paper Industry

    • Application : Amide compounds are used in the paper industry .
    • Methods : These compounds are used as sizing agents to improve the properties of paper .
    • Results : The specific results would depend on the particular type of paper and the properties that are being improved .
  • UV-absorbing Materials

    • Application : Benzamide-based compounds, including “3-(4-Aminophenoxy)benzamide”, can be used in the synthesis of UV-absorbing materials .
    • Methods : The specific methods of application or experimental procedures would depend on the particular synthesis being performed .
    • Results : The outcomes would vary based on the specific reactions and compounds involved .
  • Agriculture

    • Application : Amide compounds are used in the agriculture industry .
    • Methods : These compounds are used as additives to improve the properties of agricultural products .
    • Results : The specific results would depend on the particular product and the properties that are being improved .

properties

IUPAC Name

3-(4-aminophenoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c14-10-4-6-11(7-5-10)17-12-3-1-2-9(8-12)13(15)16/h1-8H,14H2,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCPVWRXXEKBUQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Aminophenoxy)benzamide

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